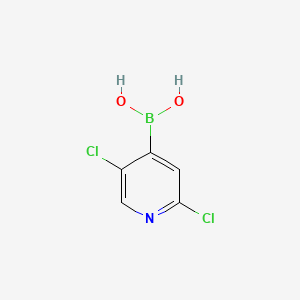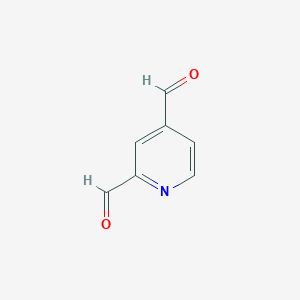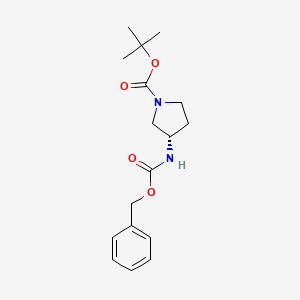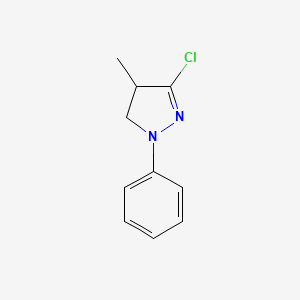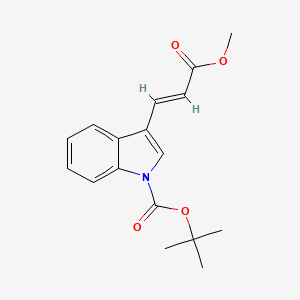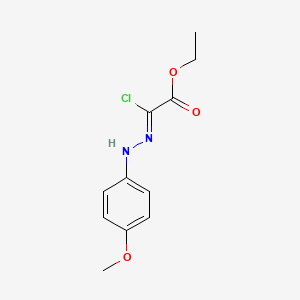
(Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate
Overview
Description
(Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate, also known as ECH2CH2-4MPH, is an organic compound that has been studied for its potential use in a variety of scientific research applications. This compound is a derivative of 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetic acid, which has been used in the synthesis of various compounds. ECH2CH2-4MPH has been studied for its potential use in the synthesis of drugs, as well as its potential as a biochemical and physiological effector.
Scientific Research Applications
Synthesis of Pharmaceutical Compounds
This compound is utilized in the synthesis of various pharmaceuticals. Its ability to act as a hydrazone makes it a valuable intermediate in the creation of compounds with potential medicinal properties . Researchers are exploring its use in the development of novel drugs that can interact with specific biological targets.
Analytical Reagent for Hydrogen Bond Detection
Due to its unique structural properties, Ethyl chloro[(4-methoxyphenyl)hydrazono]acetate serves as an analytical reagent. It is particularly useful in detecting hydrogen bonds in macromolecules, which is crucial in understanding molecular interactions and stability .
Herbicide Development
The compound’s reactivity with various biological enzymes allows it to be used in the development of herbicides. Its role in disrupting plant growth by interfering with essential biochemical pathways is being studied to create more effective agricultural chemicals .
Dye Manufacturing
Ethyl chloro[(4-methoxyphenyl)hydrazono]acetate is involved in the manufacture of dyes. Its chemical structure can be tailored to produce a range of colors, and it is being researched for use in both textile and industrial dyeing processes .
Organic Synthesis Research
In organic chemistry, this compound is a subject of research due to its potential as a building block for more complex molecules. Its versatility in reactions offers a pathway to synthesize a variety of organic compounds .
Material Science Applications
The compound’s properties are being investigated for use in material science, particularly in the creation of polymers with specific mechanical and chemical characteristics. It could lead to the development of new materials with unique applications .
Catalysis
Researchers are examining the use of Ethyl chloro[(4-methoxyphenyl)hydrazono]acetate in catalysis. Its potential to act as a catalyst in various chemical reactions could improve the efficiency and selectivity of industrial processes .
Biochemical Research
Finally, this compound is used in biochemical research to study enzyme reactions and inhibition. Its interaction with enzymes can provide insights into the mechanisms of action and help in designing enzyme inhibitors .
properties
IUPAC Name |
ethyl (2Z)-2-chloro-2-[(4-methoxyphenyl)hydrazinylidene]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O3/c1-3-17-11(15)10(12)14-13-8-4-6-9(16-2)7-5-8/h4-7,13H,3H2,1-2H3/b14-10- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATNPZEGMKLGIFA-UVTDQMKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NNC1=CC=C(C=C1)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=N/NC1=CC=C(C=C1)OC)/Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate | |
CAS RN |
473927-63-8, 27143-07-3 | |
| Record name | Ethyl (2Z)-2-chloro-2-[2-(4-methoxyphenyl)hydrazinylidene]acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=473927-63-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetic acid, 2-chloro-2-[2-(4-methoxyphenyl)hydrazinylidene]-, ethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (Z)-Ethyl chloro[(4-methoxyphenyl)-hydrazono]-acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,4S)-2,5-Diphenylbicyclo[2.2.2]octa-2,5-diene](/img/structure/B1314928.png)



